

HLI98C Lysis Buffer Technical Support Center

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Compound of Interest

Compound Name: HLI98C

Cat. No.: B1673313

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Welcome to the technical support center for the **HLI98C** Lysis Buffer. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on compatibility and troubleshooting. **HLI98C** is a gentle, non-denaturing lysis buffer optimized for the extraction of soluble proteins from mammalian cells, maintaining protein structure and function.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is my total protein yield low after cell lysis with HLI98C?

Possible Causes & Solutions:

- **Insufficient Lysis Reagent:** Ensure you are using the recommended volume of **HLI98C** buffer for your cell pellet size. Using too little buffer can lead to incomplete lysis.^[1]
- **Incomplete Cell Lysis:** Some cell lines may be more resistant to lysis.^[1] Consider increasing the incubation time with the buffer or adding gentle agitation. For particularly tough cells, a brief sonication on ice may be required.^[2]
- **Protein Degradation:** If not supplemented, proteins can be degraded by endogenous proteases released during lysis. Always add a fresh protease inhibitor cocktail to the **HLI98C** buffer immediately before use.^{[1][2][3]} Performing all lysis steps at 4°C or on ice is critical to minimize enzymatic activity.^{[1][2]}
- **Insoluble Proteins:** Your protein of interest may be insoluble or located in inclusion bodies, which are not efficiently solubilized by gentle lysis buffers.^{[1][4]} After centrifugation, you can analyze a small fraction of the pellet by resuspending it in a harsh buffer (like one containing SDS) to check if the protein is in the insoluble fraction.^[5]
- **Viscous Lysate Due to DNA:** The release of DNA can make the lysate highly viscous, trapping proteins and making pelleting difficult.^[1] Adding DNase I to the **HLI98C** buffer can resolve this issue.^{[1][3]}

Q2: My lysate is very viscous or "slimy" after using HLI98C. What should I do?

Cause and Solution:

This is a common issue caused by the release of large amounts of genomic DNA from the cells upon lysis.^[1] This high viscosity can interfere with pipetting and subsequent centrifugation steps.

- **Primary Recommendation:** Add DNase I (approx. 10 µg/mL) and MgCl₂ (2 mM final concentration) to the **HLI98C** buffer immediately before use to digest the DNA.^{[1][3]}
- **Alternative Method:** Mechanical shearing through sonication can also break down the DNA.^[2] However, be cautious as excessive sonication can generate heat and denature proteins. Always perform sonication in short bursts on ice.

Q3: I see a precipitate in the HLI98C buffer bottle after storage at 4°C. Is it still usable?

Cause and Solution:

Some detergent-based buffers can form precipitates when stored at low temperatures. This is often due to the detergent concentration being close to its cloud point or solubility limit at that temperature.

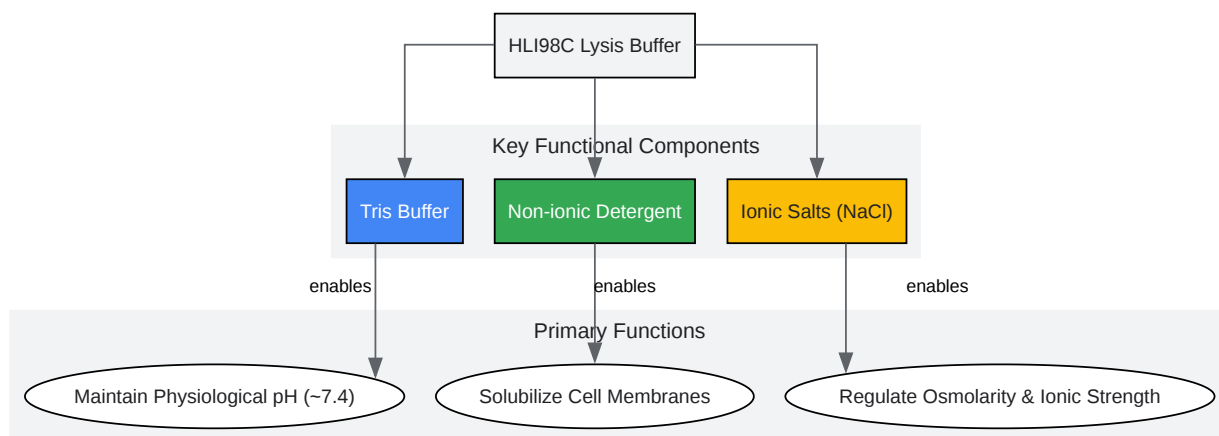
- **Warm the Buffer:** Gently warm the buffer to room temperature or in a 37°C water bath.
- **Mix Thoroughly:** Once warmed, invert the bottle several times to ensure all components are fully redissolved.
- **Visual Inspection:** Before use, ensure that the solution is clear and free of any visible precipitate. If the precipitate does not dissolve, do not use the buffer.

Frequently Asked Questions (FAQs)

What are the components of the HLI98C Lysis Buffer?

HLI98C is a proprietary formulation, but its key functional components include:

- **Buffering Agent:** A Tris-based buffer to maintain a stable pH of ~7.4, which is crucial for the stability of most proteins.[3]
- **Non-ionic Detergent:** A gentle detergent to solubilize the cell membrane without denaturing proteins.[2][3]
- **Ionic Salts:** Contains salts like NaCl to maintain physiological ionic strength and osmolarity, which helps in preventing protein aggregation.[3][6]



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Caption: Functional components of the **HLI98C** Lysis Buffer.

Can I add protease and phosphatase inhibitors to HLI98C?

Yes, it is highly recommended. **HLI98C** does not contain these inhibitors to allow for maximum experimental flexibility. For protein stability, especially for phosphorylation studies, you should add a broad-spectrum protease and phosphatase inhibitor cocktail to the buffer immediately before you begin the lysis procedure.[3] Store inhibitor-supplemented buffer on ice and use it the same day.[7]

Is HLI98C compatible with protein quantification assays?

HLI98C is compatible with some common protein assays, but interference can occur due to the presence of detergents.

- **BCA Assay:** The BCA assay is generally compatible, but the detergent in **HLI98C** may cause some interference. It is crucial to include the same concentration of **HLI98C** buffer in your protein standards (e.g., BSA standards) to generate an accurate standard curve.[\[8\]](#)
[\[9\]](#)
- **Bradford Assay:** The Bradford assay is not recommended as it is highly sensitive to detergents, which can lead to inaccurate protein concentration measurements.[\[10\]](#)

| Protein Assay | Compatibility with HLI98C | Recommendation |
|---------------------|---------------------------|--|
| BCA Assay | Compatible with caution | Must include HLI98C in standards for accurate curve. |
| Bradford Assay | Not Recommended | Detergent interference leads to inaccurate results. [10] |
| 660nm Protein Assay | Compatible | Generally more compatible with detergents than Bradford. |

What downstream applications are compatible with HLI98C?

Due to its gentle, non-denaturing formulation, **HLI98C** is ideal for applications where protein structure and function are important.

| Application | Compatibility | Notes |
|--------------------------------|----------------------------|---|
| Western Blotting | Yes | Excellent for analyzing protein expression levels. |
| Immunoprecipitation (IP) | Yes | Preserves protein-protein interactions. |
| Co-Immunoprecipitation (Co-IP) | Yes | Ideal for studying protein complexes. |
| ELISA | Yes | Suitable for preparing lysates for sandwich or direct ELISAs. |
| Enzyme Activity Assays | Yes | Maintains the native conformation of enzymes. |
| Mass Spectrometry | Requires detergent removal | Detergents must be removed prior to analysis. |

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Caption: Downstream application compatibility map for **HLI98C**.

Experimental Protocols

Protocol: Lysis of Adherent Mammalian Cells

This protocol provides a general guideline for extracting total protein from a 10 cm culture dish (~2-5 x 10⁶ cells).

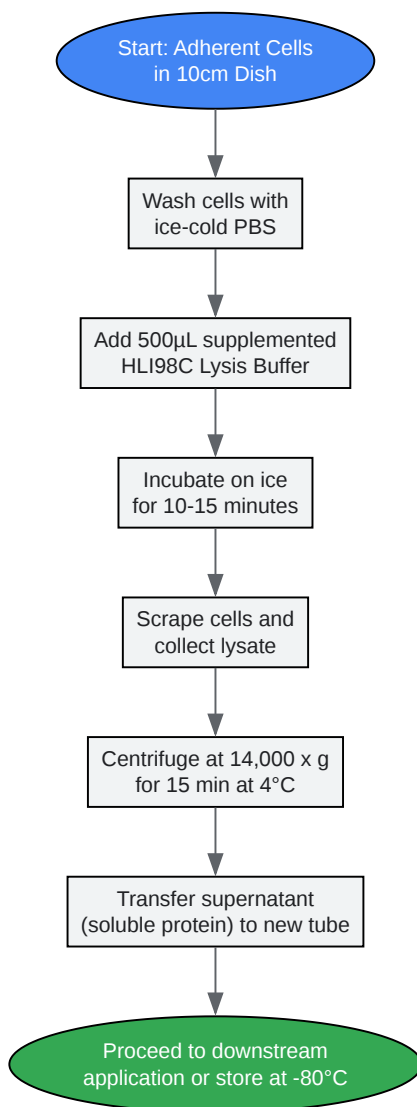
Materials:

- **HLI98C** Lysis Buffer (chilled on ice)
- Protease/Phosphatase Inhibitor Cocktails
- Phosphate-Buffered Saline (PBS), pH 7.4 (chilled on ice)
- Cell scraper (chilled)
- Microcentrifuge tubes (pre-chilled)
- Refrigerated microcentrifuge (set to 4°C)

Procedure:

- **Prepare Buffer:** Just before use, supplement the required volume of **HLI98C** with protease and phosphatase inhibitors. Keep the supplemented buffer on ice.
- **Cell Wash:** Aspirate the culture medium from the dish. Wash the cells once with 5-10 mL of ice-cold PBS to remove any residual serum proteins. Aspirate the PBS completely.

- **Cell Lysis:** Add 500 μ L of supplemented, ice-cold **HLI98C** Lysis Buffer to the dish.
- **Incubation:** Place the dish on ice for 10-15 minutes. Gently rock the dish occasionally to ensure the buffer covers the entire surface.
- **Harvest Lysate:** Using a chilled cell scraper, scrape the cells from the surface of the dish into the lysis buffer.
- **Transfer:** Carefully transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
- **Clarification:** Centrifuge the lysate at $\sim 14,000 \times g$ for 15 minutes at 4°C to pellet cell debris.
- **Collect Supernatant:** Carefully transfer the supernatant (the clear lysate) to a new, pre-chilled tube. This fraction contains the soluble proteins. Avoid disturbing the pellet.
- **Quantify and Store:** Determine the protein concentration using a compatible assay (e.g., BCA). Aliquot the lysate and store at -80°C for long-term use or use immediately for your downstream application.



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Caption: Experimental workflow for lysing adherent mammalian cells.

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